REACTION_SMILES
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[CH2:13]([CH3:14])[c:15]1[cH:16][cH:17][c:18]([NH2:21])[cH:19][cH:20]1.[Cl:1][c:2]1[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[c:2]1([NH:21][c:18]2[cH:17][cH:16][c:15]([CH2:13][CH3:14])[cH:20][cH:19]2)[n:3][c:4]([CH3:12])[n:5][c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1nc(Cl)c2ccccc2n1
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Name
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Type
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product
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Smiles
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CCc1ccc(Nc2nc(C)nc3ccccc23)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |